5-methyl-2-sulfamoylthiophene-3-carboxylic acid
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Overview
Description
5-methyl-2-sulfamoylthiophene-3-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 5-position, a sulfamoyl group at the 2-position, and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-sulfamoylthiophene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene-3-carboxylic acid.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfamoylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-sulfamoylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
5-methyl-2-sulfamoylthiophene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of 5-methyl-2-sulfamoylthiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carboxylic acid group can participate in ionic interactions with positively charged residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-sulfamoylthiophene-3-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
5-chloro-2-sulfamoylthiophene-3-carboxylic acid: This compound has a chlorine atom at the 5-position instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfamoyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
CAS No. |
2287274-10-4 |
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Molecular Formula |
C6H7NO4S2 |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
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